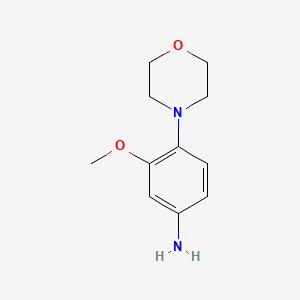

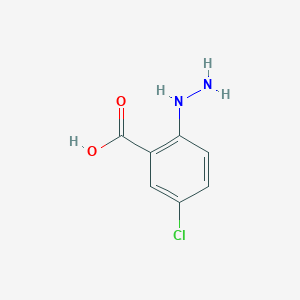

3-Methoxy-4-(morpholin-4-yl)aniline

Vue d'ensemble

Description

3-Methoxy-4-(morpholin-4-yl)aniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of a morpholine ring and a methoxyphenyl group. These compounds are intermediates or final products used in the synthesis of biologically active molecules, particularly those with potential anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, one compound was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through rearrangement, condensation, and nucleophilic substitution reactions . Another compound was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and desired selectivity.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including H NMR and MS spectrum , as well as IR and 1H NMR . These techniques are crucial for verifying the identity and purity of the synthesized compounds, ensuring that the correct molecular structure has been achieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including rearrangements, condensations, nucleophilic substitutions, cyclizations, and reductions . These reactions are carefully orchestrated to build complex structures from simpler ones, often with the goal of introducing functional groups that confer biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not discussed in the provided papers, the properties of similar compounds can be inferred. These properties are likely to include solubility in organic solvents, melting points, and stability under various conditions. The presence of a morpholine ring and a methoxy group can influence the compound's basicity, polarity, and potential interactions with biological targets .

Relevant Case Studies

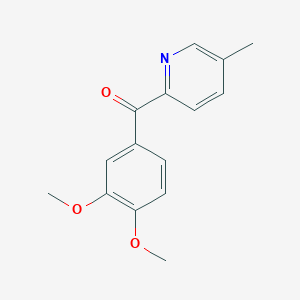

The papers mention the biological activity of the synthesized compounds, particularly in the context of anticancer research. For example, derivatives of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one showed potential biological activities . Another compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was identified as a tubulin polymerization inhibitor, which is a promising target for anticancer drugs . These case studies demonstrate the application of synthesized compounds in the development of new therapeutic agents.

Applications De Recherche Scientifique

Src Kinase Inhibition

3-Methoxy-4-(morpholin-4-yl)aniline derivatives have shown potential in inhibiting Src kinase activity, which plays a role in cell proliferation and tumor growth. For instance, Boschelli et al. (2001) optimized analogues of quinolinecarbonitriles, finding that replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group led to increased inhibition of Src kinase activity and Src-mediated cell proliferation. This research suggests the compound's utility in cancer therapy (Boschelli et al., 2001).

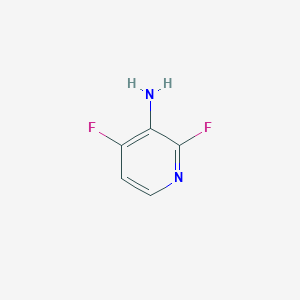

Antimicrobial Activity

A study by Subhash and Bhaskar (2020) synthesized derivatives of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline and evaluated their antimicrobial properties. Some derivatives exhibited significant activity against bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Photodynamic Therapy

Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, related to this compound, were synthesized and evaluated for their photosensitizing potential in photodynamic therapy. Kucińska et al. (2015) found that these derivatives, particularly a zinc(II) phthalocyanine variant, exhibited promising biological activity in cancer cell lines under irradiation, making them potential candidates for photodynamic therapy (Kucińska et al., 2015).

Anti-Tumor Activity

Qiao et al. (2013) explored the anti-tumor activity of DAT-230, a derivative of combretastatin-A-4, which includes a 2-methoxyaniline component similar to this compound. This compound inhibited the growth of human gastric adenocarcinoma cells, induced aberrant mitosis, and triggered apoptosis. It also demonstrated efficacy in vivo, suggesting its potential as a microtubule inhibitor in cancer treatment (Qiao et al., 2013).

Propriétés

IUPAC Name |

3-methoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTDKJDVVFXVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620355 | |

| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

482308-06-5 | |

| Record name | 3-Methoxy-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)